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molecular formula C12H18NO5P B8605506 (2-Benzyloxycarbonylamino-ethyl)-phosphonic acid monoethyl ester CAS No. 82155-14-4

(2-Benzyloxycarbonylamino-ethyl)-phosphonic acid monoethyl ester

Cat. No. B8605506
M. Wt: 287.25 g/mol
InChI Key: KGFULQNDASUZOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08501714B2

Procedure details

(2-Benzyloxycarbonylamino-ethyl)-phosphonic acid diethyl ester (5.77 g, 18.3 mmol) was dissolved in pyridine (61 mL). To this solution was added NaI (13.7 g, 92 mmol). The mixture was heated at 115° C. overnight. The next day the reaction was determined, by LC/MS, to be largely complete. The reaction was cooled to room temperature and concentrated in vacuo. The residue was dissolved in H2O and extracted with Et2O. The water was then cooled in an ice bath and the adjusted to pH 2 with 2N HCl. The water was then extracted with CH2Cl2 and the combined organic layers were washed with brine and dried over Na2SO4. The drying agent was removed by vacuum filtration and the filtrate was concentrated to yield (2-benzyloxycarbonylamino-ethyl)-phosphonic acid monoethyl ester (4.68 g, 89%) as an oil that turned to a waxy solid under high vacuum.
Name
(2-Benzyloxycarbonylamino-ethyl)-phosphonic acid diethyl ester
Quantity
5.77 g
Type
reactant
Reaction Step One
Quantity
61 mL
Type
solvent
Reaction Step One
Name
Quantity
13.7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][P:4]([CH2:9][CH2:10][NH:11][C:12]([O:14][CH2:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)=[O:13])(=[O:8])[O:5]CC)[CH3:2].[Na+].[I-]>N1C=CC=CC=1>[CH2:1]([O:3][P:4]([CH2:9][CH2:10][NH:11][C:12]([O:14][CH2:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)=[O:13])(=[O:5])[OH:8])[CH3:2] |f:1.2|

Inputs

Step One
Name
(2-Benzyloxycarbonylamino-ethyl)-phosphonic acid diethyl ester
Quantity
5.77 g
Type
reactant
Smiles
C(C)OP(OCC)(=O)CCNC(=O)OCC1=CC=CC=C1
Name
Quantity
61 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
13.7 g
Type
reactant
Smiles
[Na+].[I-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in H2O
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O
TEMPERATURE
Type
TEMPERATURE
Details
The water was then cooled in an ice bath
EXTRACTION
Type
EXTRACTION
Details
The water was then extracted with CH2Cl2
WASH
Type
WASH
Details
the combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The drying agent was removed by vacuum filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)OP(O)(=O)CCNC(=O)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.68 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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